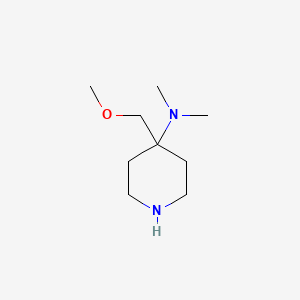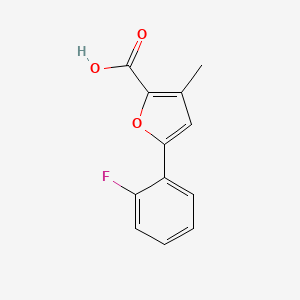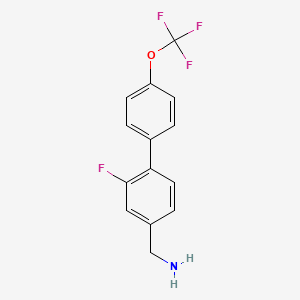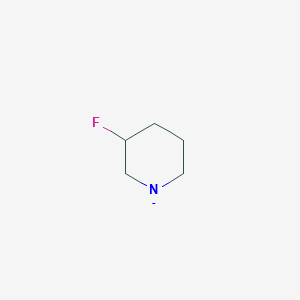
(S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound that features a combination of carbazole and oxazole moieties. The presence of trifluoromethyl groups enhances its chemical stability and potential biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core:
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Coupling Reactions: The final step involves coupling the carbazole and oxazole moieties using reagents like palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the oxazole ring or the trifluoromethyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine
Drug Development: The compound’s potential biological activity, particularly due to the trifluoromethyl groups, makes it a candidate for drug development, targeting various diseases.
Biological Probes: It can be used as a fluorescent probe in biological imaging due to its potential photophysical properties.
Industry
Polymer Science: The compound can be incorporated into polymers to enhance their thermal and chemical stability.
Coatings and Adhesives: Its chemical stability makes it suitable for use in high-performance coatings and adhesives.
作用机制
The mechanism of action of (S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole would depend on its specific application. In drug development, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and specificity, while the carbazole and oxazole moieties can contribute to the overall molecular recognition and interaction with biological targets.
相似化合物的比较
Similar Compounds
(S)-4-((2,7-Bis(4-methylphenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole: Similar structure but with methyl groups instead of trifluoromethyl groups.
(S)-4-((2,7-Bis(4-chlorophenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole: Similar structure but with chlorine atoms instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (S)-4-((2,7-Bis(4-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents. This makes it a unique candidate for various applications in chemistry, biology, and industry.
属性
分子式 |
C31H22F6N2O |
|---|---|
分子量 |
552.5 g/mol |
IUPAC 名称 |
4-[[2,7-bis[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H22F6N2O/c1-18-38-25(17-40-18)16-39-28-14-21(19-2-8-23(9-3-19)30(32,33)34)6-12-26(28)27-13-7-22(15-29(27)39)20-4-10-24(11-5-20)31(35,36)37/h2-15,25H,16-17H2,1H3 |
InChI 键 |
DCKLHJPTGOBBEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(CO1)CN2C3=C(C=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)C5=C2C=C(C=C5)C6=CC=C(C=C6)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















